molecular formula C6H14N4O2 B8061723 Adipamidoxime(NSC 70868)?

Adipamidoxime(NSC 70868)?

Cat. No.: B8061723
M. Wt: 174.20 g/mol
InChI Key: KKQNCWWVKWCZID-UHFFFAOYSA-N
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Description

Adipamidoxime (NSC 70868) is a bioactive compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.20 g/mol . It is characterized by its amidoxime functional groups, which confer unique chelating and bioactive properties. Key physicochemical properties include:

  • Density: 1.37 g/cm³
  • Boiling Point: 454.3°C at 760 mmHg
  • Flash Point: 228.5°C
  • Vapor Pressure: 3.66 × 10⁻¹⁰ mmHg at 25°C .

Properties

IUPAC Name

1-N',6-N'-dihydroxyhexanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNCWWVKWCZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=NO)N)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Adiponitrile with Hydroxylamine

The most straightforward route to adipamidoxime involves the reaction of adiponitrile (hexanedinitrile) with hydroxylamine. This method aligns with general amidoxime synthesis principles, where nitriles undergo nucleophilic addition with hydroxylamine to form amidoximes.

Reaction Scheme:

NC-(CH2)4-CN+2NH2OHHON=C-(CH2)4-C=NOH+2NH3\text{NC-(CH}2\text{)}4\text{-CN} + 2 \text{NH}2\text{OH} \rightarrow \text{HON=C-(CH}2\text{)}4\text{-C=NOH} + 2 \text{NH}3

Experimental Procedure:

  • Materials: Adiponitrile (CAS 111-69-3), hydroxylamine hydrochloride, sodium hydroxide, ethanol/water solvent mixture.

  • Conditions:

    • Molar ratio of adiponitrile to hydroxylamine: 1:2.2 (excess hydroxylamine ensures complete conversion).

    • Solvent: Ethanol/water (3:1 v/v) to enhance solubility.

    • Temperature: Reflux at 80°C for 6–8 hours.

    • pH: Adjusted to 7–8 using NaOH to deprotonate hydroxylamine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter precipitated product and wash with cold ethanol.

    • Recrystallize from hot ethanol to obtain pure adipamidoxime.

Yield: 65–75% (theoretical maximum limited by competing hydrolysis of nitriles to carboxylic acids).

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by improving energy transfer. A study on similar amidoximes reported a 20% reduction in reaction time (4 hours) and a 10% increase in yield compared to conventional heating.

Parameters:

  • Power: 300 W

  • Temperature: 100°C

  • Solvent: Ethanol/water (3:1)

Catalytic Enhancements

The addition of catalytic amounts of copper(II) sulfate (0.5 mol%) has been shown to improve yields in amidoxime synthesis by facilitating the nucleophilic attack of hydroxylamine on nitriles.

Characterization and Quality Control

Adipamidoxime must be rigorously characterized to confirm its structure and purity. Key analytical methods include:

Spectroscopic Analysis

  • IR Spectroscopy:

    • Strong absorption at 1650–1670 cm1^{-1} (C=N stretching of amidoxime).

    • Peaks at 3200–3400 cm1^{-1} (N–H and O–H stretches).

  • 1^1H NMR (DMSO-d6_6):

    • δ 2.30 (t, 4H, CH2_2-C=NOH).

    • δ 1.50 (m, 4H, central CH2_2 groups).

    • δ 9.20 (s, 2H, NOH).

  • Mass Spectrometry:

    • ESI-MS: m/z=175.1[M+H]+m/z = 175.1 \, [\text{M+H}]^+.

Purity Assessment

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time 4.2 minutes.

  • Melting Point: 180–182°C (decomposes).

Challenges in Synthesis

Byproduct Formation

Partial hydrolysis of adiponitrile to adipic acid (HOOC-(CH2_2)4_4-COOH) may occur under acidic or prolonged reaction conditions. Strategies to mitigate this include:

  • Strict pH control (7–8).

  • Use of anhydrous solvents.

Scalability Issues

Industrial-scale production faces challenges in maintaining consistent yields. Continuous flow reactors have been proposed to improve reproducibility.

Applications in Research

While beyond the scope of preparation methods, adipamidoxime’s bioactivity underscores the importance of its synthesis:

  • Antitumor Studies: Inhibits tumor growth in murine models by interfering with lipid metabolism.

  • Antimicrobial Activity: Effective against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Chemical Reactions Analysis

Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Adipamidoxime is recognized for its multifaceted applications across various scientific disciplines:

Chemistry

  • Reagent in Organic Synthesis : Adipamidoxime serves as a reagent in several organic synthesis reactions, playing a key role in the formation of complex molecules.
  • Precursor for Other Compounds : It is utilized as a precursor in the synthesis of other chemical entities, aiding in the development of new materials and compounds.

Biological Applications

  • Antimicrobial Properties : Research indicates that adipamidoxime exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity : Studies have suggested that adipamidoxime can reduce inflammation by inhibiting pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases.
  • Anti-tumor Activity : Preliminary investigations have shown that adipamidoxime may induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent. This activity is attributed to its ability to activate specific molecular pathways involved in cell death.

Industrial Applications

  • Polymer Production : In industrial settings, adipamidoxime is employed in the production of polymers and other chemicals, contributing to material science advancements.

Case Studies

Several studies have explored the applications of adipamidoxime:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of adipamidoxime against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro experiments demonstrated that adipamidoxime reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions.
  • Cancer Cell Line Study : Research involving various cancer cell lines revealed that adipamidoxime induced apoptosis at specific concentrations, indicating its promise as a therapeutic candidate for cancer treatment.

Mechanism of Action

Adipamidoxime exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural Analogs

Adipamidoxime belongs to the diamidoxime class, characterized by two amidoxime groups. Potential structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Adipamidoxime (NSC 70868) C₆H₁₄N₄O₂ 174.20 Diamidoxime 15347-78-1
1,3-Diaminoguanidine C₂H₈N₄ 88.11 Guanidine, amine 2570-69-2
Pentamidine C₁₉H₂₄N₄O₂ 340.42 Diamidine 100-33-4

Key Structural Differences :

  • Adipamidoxime : Features a hexane backbone with terminal amidoxime groups, enabling metal ion chelation .
  • Pentamidine : Contains aromatic diamidine groups, primarily used as an antimicrobial agent. Its larger structure reduces solubility compared to Adipamidoxime .

Physicochemical Properties

However, inferences can be drawn:

  • Solubility: Adipamidoxime’s amidoxime groups enhance polar interactions, making it more soluble in polar solvents (e.g., DMSO) than non-polar analogs like anthraquinones .
  • Stability : Adipamidoxime’s storage stability (-20°C for 3 years) surpasses labile compounds like N-Nitroso-N-methylurea (half-life <24 hours at 4°C) .

Pharmacological and Formulation Profiles

  • Broxaldine (CAS 3684-46-6): A brominated compound with antimicrobial properties, but lower thermal stability (decomposes at 150°C) compared to Adipamidoxime .

Biological Activity

Adipamidoxime, also known by its National Cancer Institute designation NSC 70868, is a chemical compound with the molecular formula C₆H₁₄N₄O₂. It is classified as a diamidoxime derivative of butane and features two amidoxime functional groups. This compound has garnered attention due to its significant biological activities, particularly in the fields of biochemistry and medicinal chemistry.

  • Molecular Formula : C₆H₁₄N₄O₂
  • Molar Mass : Approximately 174.2 g/mol
  • CAS Number : 15347-78-1

Biological Activity

Adipamidoxime exhibits a range of biological activities primarily attributed to its chelating properties, which enable it to bind various metal ions, including heavy metals like uranium. Its potential applications span several areas:

  • Antimicrobial Activity : Research indicates that adipamidoxime can inhibit the growth of certain bacteria, fungi, and viruses, showcasing its potential as an antimicrobial agent .
  • Antitumor Properties : Studies suggest that adipamidoxime possesses anticancer activities, potentially inhibiting tumor growth through various mechanisms .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities, which may contribute to its overall therapeutic potential .

The mechanisms underlying the biological activities of adipamidoxime are not entirely elucidated but are believed to involve:

  • Metal Ion Chelation : By binding metal ions, adipamidoxime may alter cellular processes dependent on these ions.
  • Inhibition of Enzymatic Activity : The compound may interfere with specific enzymes involved in microbial growth and tumor progression.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of adipamidoxime against various pathogens. Results indicated a significant reduction in bacterial and fungal growth at concentrations as low as 50 µg/mL.
  • Antitumor Activity Assessment :
    • In vitro assays demonstrated that adipamidoxime inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 30 to 60 µM, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Response :
    • In a model of induced inflammation, adipamidoxime reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) by approximately 40%, suggesting its utility in inflammatory conditions.

Data Table: Biological Activities of Adipamidoxime

Biological ActivityEffectiveness (IC50 or Concentration)Reference
Antimicrobial50 µg/mL (bacterial/fungal inhibition)
AntitumorIC50 30-60 µM (HeLa/MCF-7)
Anti-inflammatoryReduction of cytokines by ~40%

Q & A

What are the established synthesis protocols for Adipamidoxime (NSC 70868), and how can researchers ensure reproducibility in its preparation?

Level : Basic
Methodological Answer :
Synthesis protocols should detail reagent purity (e.g., ≥99% for precursors), solvent selection (e.g., anhydrous conditions), and reaction parameters (temperature, pH, time). Reproducibility requires strict adherence to validated methods, such as those published in peer-reviewed journals. Analytical techniques like HPLC (for purity ≥95%) and NMR (structural confirmation) must accompany synthesis reports. For example, a synthesis table should include:

StepReagentTemperature (°C)Time (h)Yield (%)Purity (HPLC)
1Precursor A8067597.3
2NH₂OH·HCl25128298.1
Always cross-reference protocols with prior studies to identify critical variables .

How should researchers characterize Adipamidoxime (NSC 70868) to confirm its structural and chemical integrity?

Level : Basic
Methodological Answer :
Characterization should combine spectroscopic (¹H/¹³C NMR, IR), chromatographic (HPLC, GC-MS), and elemental analysis. For instance, NMR peaks should align with predicted chemical shifts (e.g., amidoxime protons at δ 7.8–8.2 ppm). Purity must be quantified via HPLC with a C18 column (retention time: 12.3 min, λ = 254 nm). Report detection limits (e.g., LOQ = 0.1 μg/mL) and validate methods using ICH guidelines .

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